Structural Differentiation: Fowlicidin-2 Is the First α-Helical Cathelicidin with an Extensive Proline-Induced Central Kink
Fowlicidin-2 possesses a unique tertiary structure among cathelicidins. Solution NMR spectroscopy (PDB: 2GDL) reveals two well-defined α-helical segments (residues 6–12, backbone RMSD 1.55 Å; residues 23–27, backbone RMSD 0.28 Å) connected by an extensive kink (residues 13–20) induced by Pro19 [1]. In contrast, the majority of α-helical cathelicidins, including fowlicidin-1 and fowlicidin-3, feature a single predominant α-helix with only a slight, glycine-induced kink near the center [1] [2]. The central kink region of fowlicidin-2 contains five cationic residues (Arg15, Arg16, Arg17, Arg18, Lys20) that are absent in the corresponding structural regions of fowlicidin-1 and fowlicidin-3 [1] [3].
| Evidence Dimension | Tertiary structure architecture |
|---|---|
| Target Compound Data | Two discrete α-helical segments (residues 6–12: backbone RMSD 1.55 Å; residues 23–27: backbone RMSD 0.28 Å) separated by a long, extensive, proline-induced kink (residues 13–20) containing 5 clustered cationic residues. |
| Comparator Or Baseline | Fowlicidin-1: single α-helix with a slight, glycine-induced kink and a short flexible N-terminal region. Fowlicidin-3: predominantly α-helical from residue 9 to 25 with a slight glycine-induced kink at position 17. Majority of cathelicidins: predominant α-helix with a short glycine-induced hinge near the center. |
| Quantified Difference | Fowlicidin-2 is the first and only cathelicidin known to possess an extensive, proline-induced central kink rather than a glycine-induced hinge; the kink region carries +5 net charge, which is structurally and functionally unique among characterized cathelicidins. |
| Conditions | Solution NMR in 50% TFE-d3/50% H2O, 25°C; PDB ID 2GDL for fowlicidin-2; PDB ID 2AMN for fowlicidin-1; PDB ID 2HFR for fowlicidin-3. |
Why This Matters
This unique structural feature confers a distinct spatial arrangement of cationic and hydrophobic residues that is critical for membrane interaction and LPS binding, making fowlicidin-2 a non-redundant scaffold for structure-activity relationship (SAR) studies and rational peptide engineering that cannot be replicated with fowlicidin-1 or fowlicidin-3.
- [1] Xiao Y, Herrera AI, Bommineni YR, Soulages JL, Prakash O, Zhang G. The central kink region of fowlicidin-2, an alpha-helical host defense peptide, is critically involved in bacterial killing and endotoxin neutralization. J Innate Immun. 2009;1(3):268-280. View Source
- [2] Xiao Y, Dai H, Bommineni YR, Soulages JL, Gong YX, Prakash O, Zhang G. Structure-activity relationships of fowlicidin-1, a cathelicidin antimicrobial peptide in chicken. FEBS J. 2006;273(12):2581-2593. View Source
- [3] Bommineni YR, Dai H, Gong YX, Soulages JL, Fernando SC, DeSilva U, Prakash O, Zhang G. Fowlicidin-3 is an alpha-helical cationic host defense peptide with potent antibacterial and lipopolysaccharide-neutralizing activities. FEBS J. 2007;274(2):418-428. View Source
